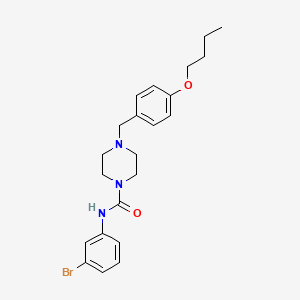
N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system, which is known to play a crucial role in the regulation of neuronal activity. It is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission, which in turn leads to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. Additionally, it has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide is its potent pharmacological activity, which makes it a promising drug candidate for the treatment of various neurological and psychiatric disorders. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential side effects and toxicity need to be carefully evaluated before it can be considered for clinical use.
Zukünftige Richtungen
There are several future directions for the study of N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide. One potential direction is to investigate its potential as a novel therapeutic agent for the treatment of anxiety, depression, and epilepsy. Additionally, its antitumor and antimicrobial properties need to be further explored. Moreover, its mechanism of action needs to be fully elucidated to better understand its pharmacological effects. Finally, its pharmacokinetics and toxicological profile need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, this compound is a promising drug candidate that has been extensively studied for its pharmacological properties. Its potent anticonvulsant, anxiolytic, and antidepressant activities, as well as its antitumor and antimicrobial properties, make it a potential therapeutic agent for various neurological and psychiatric disorders. However, its limitations, including its low solubility in water and potential side effects and toxicity, need to be carefully evaluated. Further research is needed to fully elucidate its mechanism of action and to evaluate its pharmacokinetics and toxicological profile before it can be considered for clinical use.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(4-butoxybenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, it has been shown to possess antitumor and antimicrobial properties.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-[(4-butoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN3O2/c1-2-3-15-28-21-9-7-18(8-10-21)17-25-11-13-26(14-12-25)22(27)24-20-6-4-5-19(23)16-20/h4-10,16H,2-3,11-15,17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCIRGFNHMPUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-phenoxy-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4690582.png)
![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4690586.png)
![5-{3,5-dichloro-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4690598.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B4690605.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4690609.png)
![2-(2-fluorophenyl)-4-{2-[3-(3-methylphenoxy)propoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4690617.png)
![N-[4-(4-morpholinyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B4690632.png)
![2-[4-(4-fluorobenzyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4690636.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4690640.png)
![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4690643.png)
![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)

![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)
